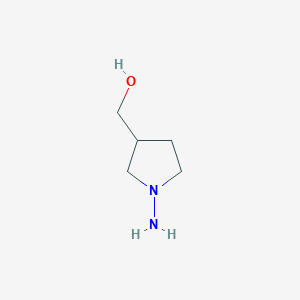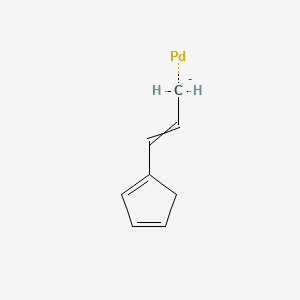
Cyclopentadienyl allyl palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienyl allyl palladium is an organopalladium compound with the chemical formula ( \text{C}8\text{H}{10}\text{Pd} ). This reddish, needle-shaped solid is known for its volatility and unpleasant odor. It is soluble in common organic solvents and consists of a palladium center sandwiched between cyclopentadienyl and allyl ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadienyl allyl palladium is typically synthesized by reacting allylpalladium chloride dimer with sodium cyclopentadienide. The reaction proceeds as follows :
[ 2 \text{C}_5\text{H}_5\text{Na} + (\text{C}_3\text{H}_5)_2\text{Pd}_2\text{Cl}_2 \rightarrow 2 (\text{C}_5\text{H}_4)\text{Pd}(\text{C}_3\text{H}_5) + 2 \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings, with potential scaling adjustments for larger production volumes.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadienyl allyl palladium undergoes various chemical reactions, including:
Reductive Elimination: The compound can decompose readily by reductive elimination, forming palladium(0) and cyclopentadienyl allyl.
Substitution Reactions: It reacts with alkyl isocyanides to produce clusters with the approximate formula ([ \text{Pd}(\text{CNR})_2 ]_n).
Coordination Reactions: It reacts with bulky alkyl phosphines to produce two-coordinated palladium(0) complexes.
Common Reagents and Conditions:
Reductive Elimination: No specific reagents are required as the compound decomposes on its own.
Substitution Reactions: Alkyl isocyanides are used as reagents.
Coordination Reactions: Bulky alkyl phosphines are used as reagents.
Major Products:
Reductive Elimination: Palladium(0) and cyclopentadienyl allyl.
Substitution Reactions: Clusters of the formula ([ \text{Pd}(\text{CNR})_2 ]_n).
Coordination Reactions: Two-coordinated palladium(0) complexes.
Scientific Research Applications
Cyclopentadienyl allyl palladium has several applications in scientific research, including:
Chemical Vapor Deposition: The compound is used to deposit thin films of metallic palladium.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopentadienyl allyl palladium involves its ability to form stable complexes with various ligands. The palladium center can undergo oxidative addition and reductive elimination, facilitating various catalytic processes. The molecular targets and pathways involved include the formation of palladium(0) complexes and the activation of allylic C-H bonds .
Comparison with Similar Compounds
Cyclopentadienyl allyl palladium can be compared with other similar compounds, such as:
Cyclopentadienyl palladium chloride: This compound also contains a cyclopentadienyl ligand but differs in its reactivity and applications.
Cyclopentadienyl nickel complexes: These compounds share the cyclopentadienyl ligand but have different metal centers, leading to variations in their chemical behavior and applications.
Uniqueness: this compound is unique due to its specific combination of cyclopentadienyl and allyl ligands, which confer distinct reactivity and stability properties, making it valuable in catalysis and material science .
Properties
Molecular Formula |
C8H9Pd- |
|---|---|
Molecular Weight |
211.58 g/mol |
IUPAC Name |
palladium;1-prop-1-enylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H9.Pd/c1-2-5-8-6-3-4-7-8;/h2-6H,1,7H2;/q-1; |
InChI Key |
ABKFMURDLHTMLE-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=CC1=CC=CC1.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)



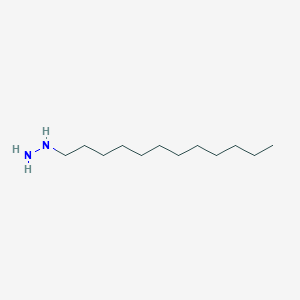
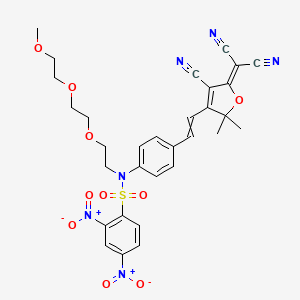
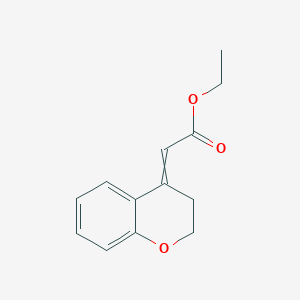
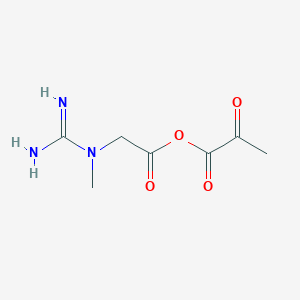
![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)

